N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with a distinctive molecular structure. It features a combination of thiophene, pyrazole, and tetrahydrobenzisoxazole moieties, making it a molecule of interest for various scientific fields. Its multifaceted nature lends it potential in pharmaceuticals, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Synthesis: : The thiophene ring is synthesized through a modified Hantzsch reaction, where acetoacetate and sulfur react under controlled conditions.
Pyrazole Formation: : The pyrazole moiety is typically formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Tetrahydrobenzo[d]isoxazole Formation: : This is achieved by a cyclization reaction involving a 2-nitrophenyl ketone precursor under reductive conditions.
Final Assembly: : The compound is assembled via a nucleophilic substitution reaction where the thiophene-pyrazole intermediate reacts with a bromoethyl tetrahydrobenzisoxazole carboxamide.
Industrial Production Methods
For large-scale production, flow chemistry and continuous manufacturing techniques are often employed. This ensures consistency and efficiency, reducing the environmental impact and cost of production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : The nitro group on the benzisoxazole can be reduced to an amine.
Substitution: : The hydrogen atoms in the pyrazole ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (MCPBA) for sulfoxide formation.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere for nitro to amine conversion.
Substitution: : N-Bromosuccinimide (NBS) for bromination of pyrazole.
Major Products Formed
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Amino derivatives of the initial nitro compound.
Substitution: : Brominated pyrazole derivatives.
Scientific Research Applications
Chemistry
Ligand Design: : Its structure allows it to act as a ligand in coordination chemistry, aiding in the development of new metal complexes.
Catalysis: : The compound's functional groups can serve as active sites in catalytic reactions.
Biology
Drug Development: : Its potential as a pharmaceutical agent is being explored for anti-inflammatory and anticancer properties.
Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Therapeutic Uses: : Preliminary studies suggest its application in treating certain diseases due to its ability to modulate biological pathways.
Industry
Materials Science: : Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide interacts with various molecular targets, including enzymes and receptors. It can modulate signaling pathways by binding to active sites or altering enzyme activity. This modulation can lead to changes in cellular processes, offering potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(Furanyl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Uniqueness
Compared to its analogs, N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibits a unique combination of electronic properties due to the position of the thiophene ring. This gives it distinct reactivity and interactions with biological targets, enhancing its potential in various applications.
Conclusion
This compound is a versatile compound with promising applications in science and industry. Its complex structure and unique properties make it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(16-13-3-1-2-4-15(13)23-20-16)18-7-9-21-8-5-14(19-21)12-6-10-24-11-12/h5-6,8,10-11H,1-4,7,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDLESMIGEOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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